Methyl 2,2-dimethyl-1-oxidoimidazol-1-ium-4-carboxylate
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Overview
Description
Methyl 2,2-dimethyl-1-oxidoimidazol-1-ium-4-carboxylate is a compound belonging to the imidazole family, which is a class of heterocyclic compounds containing nitrogen. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by its unique structure, which includes a carboxylate group and an oxidoimidazolium moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,2-dimethyl-1-oxidoimidazol-1-ium-4-carboxylate typically involves the cyclization of amido-nitriles under mild reaction conditions. One common method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This process allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dimethyl-1-oxidoimidazol-1-ium-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while substitution reactions can produce a wide range of substituted imidazole derivatives.
Scientific Research Applications
Methyl 2,2-dimethyl-1-oxidoimidazol-1-ium-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of methyl 2,2-dimethyl-1-oxidoimidazol-1-ium-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s oxidoimidazolium moiety can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar core structure but lacking the oxido and carboxylate groups.
Methylimidazole: Similar to imidazole but with a methyl group attached.
Carboxylated Imidazoles: Compounds with carboxylate groups attached to the imidazole ring.
Uniqueness
Methyl 2,2-dimethyl-1-oxidoimidazol-1-ium-4-carboxylate is unique due to its combination of an oxidoimidazolium moiety and a carboxylate group. This unique structure imparts specific chemical and biological properties that are not observed in simpler imidazole derivatives. For example, the presence of the oxido group can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 2,2-dimethyl-1-oxidoimidazol-1-ium-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-7(2)8-5(4-9(7)11)6(10)12-3/h4H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZGVJAFFDDUDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C=[N+]1[O-])C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369273 |
Source
|
Record name | Methyl 2,2-dimethyl-1-oxo-2H-1lambda~5~-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138000-94-9 |
Source
|
Record name | Methyl 2,2-dimethyl-1-oxo-2H-1lambda~5~-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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